4-Bromo-2-fluoro-5-(hydroxymethyl)phenol
Description
4-Bromo-2-fluoro-5-(hydroxymethyl)phenol is a halogenated phenolic compound featuring a bromo substituent at position 4, a fluoro group at position 2, and a hydroxymethyl group at position 5. This combination of substituents confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. The hydroxymethyl group enhances hydrogen-bonding capacity and metabolic stability compared to simple phenolic derivatives , while the bromo and fluoro substituents influence electronic effects and lipophilicity.
Properties
Molecular Formula |
C7H6BrFO2 |
|---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrFO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,10-11H,3H2 |
InChI Key |
TXGZSRJEBPFEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Hydroxymethyl vs. Alkyl Groups: The hydroxymethyl group in the target compound improves metabolic stability compared to alkylated derivatives like 4-Bromo-5-isopropyl-2-methylphenol, which may undergo faster oxidative degradation .
- Halogen Positioning: Bromo at position 4 (target compound) vs. position 2 (2-bromo-4-(hydroxymethyl)phenol) alters electronic distribution and biological activity. Marine-derived 2-bromo-4-(hydroxymethyl)phenol exhibits antioxidant effects, whereas bromo at position 4 in the target compound may enhance steric hindrance in receptor binding .
- Functional Group Reactivity: The chloromethyl group in 4-Bromo-5-(chloromethyl)-2-methoxyphenol facilitates nucleophilic substitution reactions, unlike the hydroxymethyl group, which participates in hydrogen bonding .
Physicochemical Properties
- Hydrogen Bonding: The hydroxymethyl group increases hydrogen-bond donor capacity compared to methoxy () or chloro () substituents, improving solubility in polar solvents .
Q & A
Basic: What are effective synthetic routes for 4-Bromo-2-fluoro-5-(hydroxymethyl)phenol?
Answer:
The synthesis typically involves sequential functionalization of a phenolic precursor. A common approach includes:
Bromination and Fluorination : Introduce bromine and fluorine via electrophilic aromatic substitution. The fluorine atom’s strong electron-withdrawing effect directs bromination to the para position .
Hydroxymethylation : Introduce the hydroxymethyl group using formaldehyde under acidic conditions or via a Mannich reaction. Protecting groups (e.g., acetyl) may be employed to prevent side reactions .
Deprotection : Remove protecting groups under mild acidic or basic conditions.
Key considerations include temperature control (e.g., 0–5°C for bromination) and catalyst selection (e.g., AlCl₃ for Friedel-Crafts reactions) .
Basic: How can this compound be purified?
Answer:
Purification methods depend on the compound’s solubility and stability:
- Recrystallization : Use solvents like ligroine (predicted density: 1.674 g/cm³) or ethanol-water mixtures. Evidence shows ligroine effectively isolates brominated phenols with minimal decomposition .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) for separation. Monitor fractions via TLC (Rf ~0.4 in ethyl acetate) .
- Melting Point Validation : Confirm purity by comparing observed melting points (e.g., 70–70.5°C for analogous compounds) with literature values .
Advanced: How to control regioselectivity during bromination of fluorophenol precursors?
Answer:
Regioselectivity challenges arise due to competing directing effects of substituents:
- Fluorine’s Meta-Directing Influence : Fluorine strongly directs bromination to the para position. Steric hindrance from adjacent groups (e.g., hydroxymethyl) may shift selectivity .
- Protecting Groups : Temporarily block reactive sites (e.g., –OH) with acetyl or tert-butyldimethylsilyl groups to direct bromination to desired positions .
- Reaction Conditions : Lower temperatures (0–10°C) and controlled stoichiometry (1.1 eq Br₂) minimize over-bromination. Catalysts like FeBr₃ enhance selectivity .
Advanced: How to resolve contradictions in spectral data (e.g., NMR splitting patterns)?
Answer:
Discrepancies often stem from dynamic processes (e.g., rotational isomerism):
- Variable Temperature (VT) NMR : Conduct experiments at –40°C to freeze conformers. For example, split peaks in room-temperature ¹H NMR may coalesce at low temperatures, confirming isomerism .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. This clarifies ambiguities in aromatic proton assignments .
- 2D NMR Techniques : HSQC and HMBC correlations help assign overlapping signals in crowded regions (e.g., aromatic protons near electronegative substituents) .
Application: What are potential research applications of this compound?
Answer:
The compound’s structural features make it valuable in:
- Medicinal Chemistry : As a building block for kinase inhibitors or antimicrobial agents. The bromine and fluorine atoms enhance binding to hydrophobic pockets in target proteins .
- Material Science : Functionalize polymers or dendrimers via its hydroxymethyl group. Applications include fluorescent probes or sensors for metal ions .
- Organic Synthesis : Serve as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to create biaryl structures .
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